4-cyclopropyl-6-methoxyPyrimidine
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Overview
Description
4-cyclopropyl-6-methoxyPyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of a cyclopropyl group at position 4 and a methoxy group at position 6 on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-6-methoxyPyrimidine typically involves the following steps:
Cyclopropylation: Starting with a suitable pyrimidine precursor, a cyclopropyl group is introduced at position 4. This can be achieved through a cyclopropanation reaction using cyclopropyl bromide and a base such as sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
4-cyclopropyl-6-methoxyPyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. Reaction conditions typically involve the use of a base and an appropriate solvent.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the methoxy group.
Oxidation and Reduction: Products include oxides or reduced forms of the compound.
Scientific Research Applications
4-cyclopropyl-6-methoxyPyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interaction with enzymes and receptors, contributing to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-6-methoxyPyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and methoxy groups contribute to the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with nucleic acid processes.
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-cyclopropyl-6-methoxypyrimidine: This compound has a bromine atom at position 5, which can influence its reactivity and biological activity.
4-cyclopropyl-6-methoxypyrimidine-5-carboxylic acid: The presence of a carboxylic acid group at position 5 can alter the compound’s solubility and interaction with biological targets.
Uniqueness
This compound is unique due to the specific combination of cyclopropyl and methoxy groups on the pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-cyclopropyl-6-methoxypyrimidine |
InChI |
InChI=1S/C8H10N2O/c1-11-8-4-7(6-2-3-6)9-5-10-8/h4-6H,2-3H2,1H3 |
InChI Key |
PKMVVCNFYJKUAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC(=C1)C2CC2 |
Origin of Product |
United States |
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